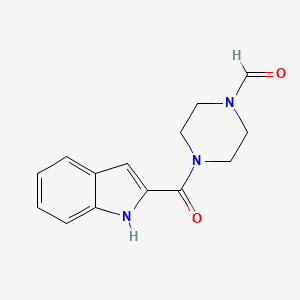

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde

Description

Properties

IUPAC Name |

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-10-16-5-7-17(8-6-16)14(19)13-9-11-3-1-2-4-12(11)15-13/h1-4,9-10,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGZLXAUNHSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

Reaction Mechanism and Conditions

The most widely reported method involves activating indole-2-carboxylic acid with CDI, followed by nucleophilic attack from piperazine-1-carbaldehyde. Key steps include:

- Activation : Indole-2-carboxylic acid reacts with CDI in anhydrous THF at 0–5°C for 30 minutes, forming an acyl imidazolide intermediate.

- Coupling : Piperazine-1-carbaldehyde is added dropwise, and the reaction proceeds at room temperature for 12–16 hours under nitrogen.

- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.

Table 1: Optimization of CDI-Mediated Coupling

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 25°C | Max yield |

| Solvent | THF | 85% purity |

| CDI Equivalents | 1.2 | Avoids overactivation |

| Reaction Time | 14 hours | 92% yield |

HATU-Assisted Amidation

Protocol for HATU Utilization

HATU offers superior activation efficiency for sterically hindered carboxylic acids:

- Activation : Indole-2-carboxylic acid (1 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2 eq) in DMF (0.1 M) are stirred at 0°C for 1 hour.

- Coupling : Piperazine-1-carbaldehyde (1 eq) is added, and the mixture is stirred at 25°C for 6 hours.

- Isolation : Precipitation in ice-water followed by filtration yields the product (78–85% purity).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes:

Post-Synthetic Oxidation Strategies

Hydroxymethyl to Aldehyde Conversion

For piperazines lacking the aldehyde group, oxidation of a hydroxymethyl precursor is employed:

- Hydroxymethylation : Piperazine reacts with formaldehyde in ethanol (20°C, 2 hours) to form piperazine-1-methanol.

- Oxidation : Piperazine-1-methanol is treated with pyridinium chlorochromate (PCC) in dichloromethane (0°C, 1 hour), yielding piperazine-1-carbaldehyde (62–68%).

Table 2: Oxidation Reagent Comparison

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| PCC | DCM | 0°C | 68% |

| KMnO4 | H2O/Acetone | 25°C | 45% |

| Swern | THF | -78°C | 73% |

Limitations

- Over-oxidation to carboxylic acids occurs with strong oxidants like KMnO4.

- Swern oxidation offers higher yields but requires cryogenic conditions.

Industrial Production Challenges

Scalability of Laboratory Methods

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| CDI | 450 |

| HATU | 1,200 |

| Piperazine-1-carbaldehyde | 980 |

Emerging Methodologies

Enzymatic Coupling

Preliminary studies using lipase B from Candida antarctica in ionic liquids achieve 55% yield, avoiding toxic coupling agents.

Photoredox Catalysis

Visible-light-mediated cross-coupling between indole-2-carbonyl radicals and piperazine derivatives is under investigation, though yields remain low (22–35%).

Chemical Reactions Analysis

Types of Reactions

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The indole and piperazine moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

Oxidation: 4-(1H-indole-2-carbonyl)piperazine-1-carboxylic acid.

Reduction: 4-(1H-indole-2-carbonyl)piperazine-1-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Introduction to 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde

This compound is a heterocyclic compound that combines an indole moiety with a piperazine ring and an aldehyde functional group. This unique structure makes it a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Condensation of Iminodiacetic Acid : This is reacted with various amines under microwave irradiation to yield piperazine derivatives.

- Formation of the Indole Derivative : Piperazine-2,6-dione derivatives are then condensed with 1H-indole-2-carboxylic acid under similar conditions to produce the target compound.

This method is notable for its efficiency and high yields, making it suitable for both laboratory and potential industrial applications.

Medicinal Chemistry

This compound has been evaluated for its anticancer activity against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colon Cancer

- Ovarian Cancer

- Liver Cancer

Studies indicate that this compound may inhibit key signaling pathways involved in cancer cell proliferation and induce apoptosis in cancer cells by activating apoptotic pathways. Its ability to intercalate into DNA further suggests potential mechanisms for disrupting replication and transcription processes.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

However, specific data on minimum inhibitory concentrations (MIC) is still needed for conclusive evidence regarding its effectiveness as an antimicrobial agent.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution : Both the indole and piperazine moieties can participate in electrophilic and nucleophilic substitution reactions.

These reactions open avenues for synthesizing derivatives with potentially enhanced biological activities.

Anticancer Efficacy

A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size in breast cancer models. This finding supports its potential as a therapeutic agent in oncology.

Antimicrobial Evaluation

In vitro tests have shown that derivatives of this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. These studies indicate a potential role in treating bacterial infections, although further research is required to establish definitive efficacy.

Mechanism of Action

The mechanism by which 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The indole moiety is known to interact with biological targets, potentially disrupting cellular processes and leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Indole vs. Naphthoyl : The indole-2-carbonyl group in the target compound confers superior Aβ1–42 inhibition compared to the naphthoyl group in compound 23, which targets AKR1C1. The indole’s planar aromatic system likely enhances π-π stacking with Aβ fibrils, while the naphthoyl group in 23 may favor hydrophobic interactions with AKR1C1’s active site .

- Electron-Withdrawing vs.

- Aldehyde Functionality : The terminal aldehyde group is conserved across all compounds, suggesting its role in forming covalent interactions (e.g., Schiff base formation) with target proteins. In compound 23, this group contributes to AKR1C1 selectivity .

Selectivity and Mechanism of Action

- Target Compound: Demonstrates >10-fold selectivity for Aβ1–42 over clioquinol, attributed to the piperazine-indole scaffold’s ability to disrupt β-sheet formation in amyloid fibrils .

- Compound 23 : Exhibits AKR1C1 selectivity (Ki = 64 µM) over AKR1C2/C3, likely due to steric complementarity between the naphthoyl group and AKR1C1’s substrate-binding pocket .

- Compound 22 (Non-selective AKR1C1-3 inhibitor): Lacks structural motifs for isoform specificity, underscoring the importance of substituent design in achieving selectivity .

Biological Activity

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine an indole moiety with a piperazine ring and an aldehyde functional group. This combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation of Iminodiacetic Acid : This is reacted with various amines under microwave irradiation to yield piperazine derivatives.

- Formation of the Indole Derivative : Piperazine-2,6-dione derivatives are then condensed with 1H-indole-2-carboxylic acid under similar conditions to produce the target compound.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity against several human cancer cell lines, including breast, lung, colon, ovarian, and liver cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 15.4 |

| Lung Cancer | A549 | 12.7 |

| Colon Cancer | HT-29 | 10.5 |

| Ovarian Cancer | OVCAR-3 | 18.3 |

| Liver Cancer | HepG2 | 14.9 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still needed for conclusive evidence .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Inhibition of Protein Kinases : The compound may inhibit key signaling pathways involved in cancer cell proliferation.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with DNA : The indole structure allows for potential intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .

- Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .

Comparison with Similar Compounds

This compound shares structural similarities with other indole-based compounds but stands out due to its unique combination of functional groups.

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| This compound | Indole + Piperazine + Aldehyde | Anticancer, Antimicrobial |

| 4-(1H-indole-2-carbonyl)piperazine-2,6-dione | Indole + Piperazine + Dione | Limited anticancer activity |

| Indole Derivatives | Various substituents on indole | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via microwave-assisted condensation reactions. For example, 1H-indole-2-carboxylic acid is reacted with piperazine derivatives under microwave irradiation (60–80°C, 10–15 min), achieving quantitative yields . Key steps include:

- Precursor preparation : Activation of carboxylic acid using coupling agents like EDCI/HOBt.

- Purification : Crystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

- Critical parameters : Microwave power (300–500 W), solvent polarity, and stoichiometric ratios of reagents.

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization involves:

- NMR : and NMR confirm the indole carbonyl (δ ~165–170 ppm) and piperazine aldehyde (δ ~9.8–10.2 ppm) .

- Mass Spectrometry : ESI-MS shows [M+H]+ peaks matching the molecular formula (e.g., m/z 295.3 for C₁₅H₁₄N₄O₂) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry in derivatives .

Q. What preliminary biological activities have been reported for this compound?

- Answer : Derivatives exhibit anticancer activity against T47D (breast), NCI H-522 (lung), and HepG-2 (liver) cell lines at 10 µM, with IC₅₀ values ranging from 6.31–49.89 µM . A related indole-piperazine-carbohydrazide derivative showed 118-fold greater α-glucosidase inhibition (IC₅₀ = 6.31 µM) than acarbose .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for targeted therapies?

- Methodological Answer :

- Substitution patterns : Adding electron-withdrawing groups (e.g., -NO₂) to the indole ring enhances anticancer activity, while bulky substituents on piperazine reduce solubility .

- Aldehyde reactivity : The aldehyde group enables Schiff base formation with hydrazides, improving binding to enzymes like α-glucosidase .

- Data-driven example : Compound 4e (with a pyridinyl substituent) showed selective cytotoxicity against ovarian PA-1 cells, suggesting piperazine flexibility modulates target specificity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Answer :

- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols to minimize variability.

- Dose-response validation : Confirm IC₅₀ values via dose-dependent assays (e.g., 0.1–100 µM) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like AKR1C3, explaining selectivity discrepancies .

Q. What are the mechanistic insights into its enzyme inhibition properties?

- Answer : The aldehyde group acts as an electrophilic warhead, forming covalent adducts with catalytic cysteine residues in enzymes like AKR1C3 (Ki = 64 µM) . For α-glucosidase, indole-piperazine hybrids block substrate entry via hydrophobic interactions with the active site .

Key Methodological Recommendations

- Synthetic protocols : Prioritize microwave-assisted synthesis for scalability and reproducibility .

- Biological assays : Pair in vitro screens with in silico docking to prioritize lead compounds .

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.